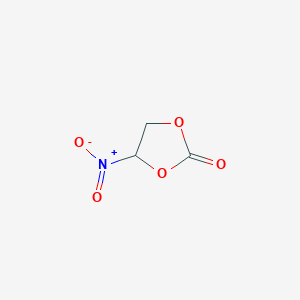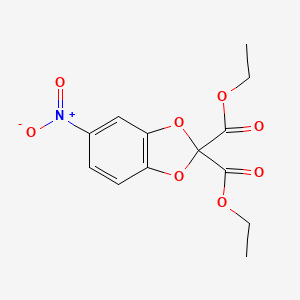![molecular formula C12H20F3NO2 B14214354 [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate CAS No. 831169-64-3](/img/structure/B14214354.png)
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate is a chemical compound characterized by its unique structure, which includes a trifluoroethyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate typically involves the reaction of a piperidine derivative with a trifluoroethylating agent. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of radical initiators and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl acetate
- [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl propanoate
- [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl hexanoate
Uniqueness
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate is unique due to its specific trifluoroethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
831169-64-3 |
|---|---|
Formule moléculaire |
C12H20F3NO2 |
Poids moléculaire |
267.29 g/mol |
Nom IUPAC |
[(3R)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate |
InChI |
InChI=1S/C12H20F3NO2/c1-2-4-11(17)18-8-10-5-3-6-16(7-10)9-12(13,14)15/h10H,2-9H2,1H3/t10-/m1/s1 |
Clé InChI |
CRHSYRMCLNTLEX-SNVBAGLBSA-N |
SMILES isomérique |
CCCC(=O)OC[C@@H]1CCCN(C1)CC(F)(F)F |
SMILES canonique |
CCCC(=O)OCC1CCCN(C1)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



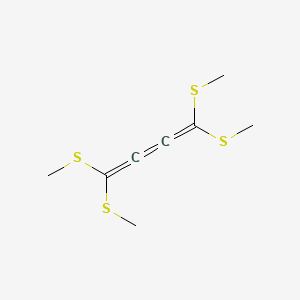
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)


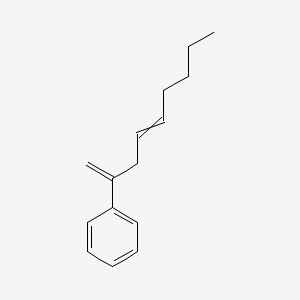
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
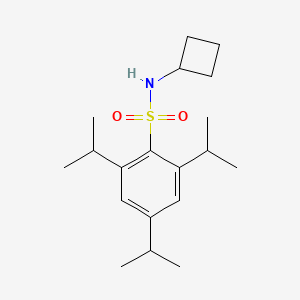

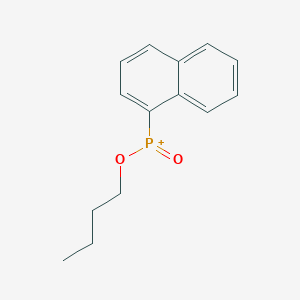

![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
